molecular formula C16H13ClN2O2S B5697841 N-[3-(4-CHLOROPHENYL)ACRYLOYL]-N'-(2-HYDROXYPHENYL)THIOUREA

N-[3-(4-CHLOROPHENYL)ACRYLOYL]-N'-(2-HYDROXYPHENYL)THIOUREA

Cat. No.: B5697841
M. Wt: 332.8 g/mol
InChI Key: NBSSIRPAGFZXQJ-JXMROGBWSA-N
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Description

N-[3-(4-CHLOROPHENYL)ACRYLOYL]-N’-(2-HYDROXYPHENYL)THIOUREA is an organic compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-CHLOROPHENYL)ACRYLOYL]-N’-(2-HYDROXYPHENYL)THIOUREA typically involves the reaction of 4-chlorophenylacryloyl chloride with 2-hydroxyphenylthiourea. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-CHLOROPHENYL)ACRYLOYL]-N’-(2-HYDROXYPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiourea derivatives.

    Substitution: Formation of substituted thiourea derivatives with various functional groups.

Scientific Research Applications

N-[3-(4-CHLOROPHENYL)ACRYLOYL]-N’-(2-HYDROXYPHENYL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-CHLOROPHENYL)ACRYLOYL]-N’-(2-HYDROXYPHENYL)THIOUREA involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress, leading to its potential anticancer and antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(3-(4-CHLOROPHENYL)ACRYLOYL)-4-METHYL-1,3-THIAZOL-2-YL)THIOUREA
  • N-[3-(2-chlorophenyl)acryloyl]-N’-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea

Uniqueness

N-[3-(4-CHLOROPHENYL)ACRYLOYL]-N’-(2-HYDROXYPHENYL)THIOUREA is unique due to its specific combination of a chlorophenyl group and a hydroxyphenyl group attached to the thiourea moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c17-12-8-5-11(6-9-12)7-10-15(21)19-16(22)18-13-3-1-2-4-14(13)20/h1-10,20H,(H2,18,19,21,22)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSSIRPAGFZXQJ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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